N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine
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Overview
Description
N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a furan ring
Preparation Methods
The synthesis of N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the furan ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Furan Ring Introduction: The furan ring can be introduced through various coupling reactions, such as Suzuki–Miyaura coupling.
Chemical Reactions Analysis
N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Scientific Research Applications
N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine can be compared with other sulfonylpiperidine derivatives. Similar compounds include:
- N-[(3-methylfuran-2-yl)methyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-amine
- N-[(3-methylfuran-2-yl)methyl]-1-(4-fluorophenyl)sulfonylpiperidin-4-amine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-3-5-17(6-4-14)24(21,22)20-10-7-16(8-11-20)19-13-18-15(2)9-12-23-18/h3-6,9,12,16,19H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFJXPLIBJSAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NCC3=C(C=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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